2-bromo-5-fluoro-N,N-dimethylbenzamide

Catalog No.
S1915200
CAS No.
951884-08-5
M.F
C9H9BrFNO
M. Wt
246.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-5-fluoro-N,N-dimethylbenzamide

CAS Number

951884-08-5

Product Name

2-bromo-5-fluoro-N,N-dimethylbenzamide

IUPAC Name

2-bromo-5-fluoro-N,N-dimethylbenzamide

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

InChI

InChI=1S/C9H9BrFNO/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3

InChI Key

DJIURYDAGNDRMF-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=C(C=CC(=C1)F)Br

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)F)Br
  • Chemical Databases

    Resources like PubChem [National Institutes of Health (.gov)] list the compound but do not mention any known scientific uses (PubChem 2-bromo-N,N-dimethylbenzamide: ).

  • Commercial Availability

    Some chemical suppliers offer 2-bromo-5-fluoro-N,N-dimethylbenzamide for purchase, but product descriptions typically only specify "research use only" without mentioning specific research areas (GlpBio 2-Bromo-5-fluoro-N,N-dimethylbenzamide: ).

2-Bromo-5-fluoro-N,N-dimethylbenzamide is an aromatic compound with the molecular formula C9H10BrFNOC_9H_{10}BrFNO and a molecular weight of approximately 228.09 g/mol. It belongs to the class of benzamides, which are amides derived from benzoic acid. The compound features a benzene ring substituted with a bromine atom at the second position and a fluorine atom at the fifth position, along with two methyl groups attached to the nitrogen atom of the amide functional group. This unique arrangement contributes to its distinct chemical properties and potential applications in various fields.

There is no scientific literature describing a specific mechanism of action for 2-bromo-5-fluoro-N,N-dimethylbenzamide.

  • Toxicity: No data is available on the toxicity of 2-bromo-5-fluoro-N,N-dimethylbenzamide. However, due to the presence of a bromo group, it's advisable to handle the compound with care as bromo-substituted aromatic compounds can have a range of toxicities [].
  • Flammability: Information on flammability is not available. However, organic amides generally exhibit moderate flammability [].
  • Reactivity: The compound's reactivity is unknown. However, standard safety practices for handling organic chemicals should be followed.

The reactivity of 2-bromo-5-fluoro-N,N-dimethylbenzamide can be attributed to the presence of both halogen substituents (bromine and fluorine), which can influence nucleophilic substitution reactions. The bromine atom can undergo nucleophilic substitution reactions, while the fluorine atom can stabilize certain intermediates due to its electronegativity. Common

The synthesis of 2-bromo-5-fluoro-N,N-dimethylbenzamide typically involves several steps:

  • Bromination: The starting material, N,N-dimethylbenzamide, is subjected to bromination at the second position using bromine or a brominating agent.
  • Fluorination: Subsequently, fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain pure 2-bromo-5-fluoro-N,N-dimethylbenzamide.

A specific method involves an electrolytic process where N,N-dimethylbenzamide is treated with tetrahydrofuran and diluted acids under controlled electric conditions, followed by neutralization and filtration to isolate the desired product .

2-Bromo-5-fluoro-N,N-dimethylbenzamide has potential applications in various fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as a lead compound in drug discovery, particularly for developing antimicrobial or anticancer agents.
  • Chemical Research: It can be used as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties may find applications in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 2-bromo-5-fluoro-N,N-dimethylbenzamide focus on its binding affinity with biological targets such as enzymes or receptors. Understanding these interactions is crucial for assessing its potential therapeutic effects. Preliminary data suggest that halogenated benzamides can modulate enzyme activity or receptor binding due to their electronic properties and steric hindrance caused by substituents.

Several compounds share structural similarities with 2-bromo-5-fluoro-N,N-dimethylbenzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-N,N-dimethylbenzamideBromine at position 2Lacks fluorine; primarily used in organic synthesis.
4-Bromo-2-fluoro-N,N-dimethylbenzamideBromine at position 4 and fluorine at position 2Different substitution pattern; potential for varied biological activity.
2-Fluoro-N,N-dimethylbenzamideFluorine at position 2No bromine; simpler structure with different reactivity .
3-Bromo-4-fluoro-N,N-dimethylbenzamideBromine at position 3 and fluorine at position 4Variation in halogen positioning affecting reactivity .

The uniqueness of 2-bromo-5-fluoro-N,N-dimethylbenzamide lies in its specific combination of halogen substituents and their positions on the benzene ring, which can significantly influence its chemical behavior and biological activity compared to other similar compounds.

The strategic selection of precursors for achieving the desired 2-bromo-5-fluoro substitution pattern is critical for synthetic success. Multiple approaches have been developed, each offering distinct advantages depending on the starting materials and desired substitution pattern [1] [2].

Sequential Halogenation Approach

The most straightforward strategy involves sequential introduction of halogen substituents starting from appropriately substituted benzoic acid derivatives. 2-Fluorobenzoic acid serves as an excellent starting point, allowing selective bromination at the 5-position using N-bromosuccinimide (NBS) under controlled conditions [1]. This approach exploits the directing effects of the fluorine substituent, which deactivates the aromatic ring toward electrophilic substitution while providing regioselectivity through electronic effects. The reaction typically proceeds in N,N-dimethylformamide (DMF) solvent at elevated temperatures, achieving yields of 87-94% [1] [2].

Direct Benzoic Acid Precursors

2-Bromo-5-fluorobenzoic acid represents the most direct precursor for the target benzamide, eliminating the need for further halogenation steps [3]. This approach offers several advantages including reduced synthetic complexity, minimized side reactions, and improved overall atom economy. The availability of this precursor through commercial sources or established synthetic routes makes it an attractive starting point for large-scale preparations.

Alternative Aromatic Precursors

Recent investigations have explored alternative precursor selection strategies based on substituted benzene derivatives [4]. 2-Bromo-5-fluorobenzonitrile has emerged as a promising starting material for direct conversion to the corresponding benzamide through copper-catalyzed reactions with DMF serving as both solvent and dimethylamine source. This approach achieves yields of 75-85% while avoiding the need for separate amine coupling reactions [4].

Precursor Availability and Cost Considerations

The selection of optimal precursors must balance synthetic efficiency with practical considerations including cost, availability, and scalability. Commercial availability data indicates that 2-bromo-5-fluorobenzoic acid is readily accessible through multiple suppliers, with pricing favorable for both research and industrial applications [5]. Alternative precursors such as substituted benzamides or benzonitriles may offer cost advantages in specific synthetic scenarios.

Amidation Techniques for N,N-Dimethylbenzamide Synthesis

The formation of the N,N-dimethylbenzamide functionality requires careful selection of amidation methodologies to ensure high yields and minimize side reactions. Several complementary approaches have been developed, each offering specific advantages for different synthetic scenarios.

Acyl Chloride Mediated Amidation

The conversion of carboxylic acids to acyl chlorides followed by treatment with dimethylamine represents the classical approach for benzamide synthesis [3] [6] [7]. This two-step process typically employs oxalyl chloride as the chlorinating agent in the presence of catalytic N,N-dimethylformamide. The reaction proceeds under mild conditions (0°C to room temperature) and achieves excellent yields (93%) for halogenated substrates [3].

The mechanism involves initial formation of the acyl chloride intermediate through nucleophilic attack of the carboxylic acid on the activated oxalyl chloride-DMF complex. Subsequent treatment with dimethylamine in dichloromethane at 0°C provides rapid conversion to the desired benzamide with concurrent elimination of hydrogen chloride [3]. The use of triethylamine or other tertiary amines as base is essential to neutralize the generated acid and drive the reaction to completion.

Direct Amidation with Carbonyldiimidazole

An alternative approach employs 1,1'-carbonyldiimidazole (CDI) as a coupling reagent in N,N-dimethylacetamide (DMAc) solvent [8]. This method offers significant advantages including mild reaction conditions, high functional group tolerance, and the use of DMAc as both solvent and dimethylamine source. The reaction proceeds at 160-165°C for 1-6 hours, achieving yields of 82-95% [8].

The mechanism involves initial formation of an acyl imidazolide intermediate through reaction of the carboxylic acid with CDI. Subsequent nucleophilic attack by dimethylamine (generated from DMAc under the reaction conditions) provides the desired benzamide with liberation of imidazole and N-acetylimidazole as benign byproducts [8]. This approach is particularly attractive for large-scale applications due to the environmentally friendly nature of the byproducts.

Copper-Catalyzed Direct Amidation

Recent developments in copper catalysis have enabled direct conversion of benzonitriles to N,N-dimethylbenzamides using DMF as both solvent and dimethylamine source [4]. This transformation employs copper(I) oxide (Cu2O) as catalyst with 1,10-phenanthroline as ligand under oxygen atmosphere at 130°C. The reaction achieves yields of 75-85% while offering excellent functional group tolerance [4].

The proposed mechanism involves initial coordination of the benzonitrile to the copper center, followed by nucleophilic attack of DMF-derived dimethylamine. Subsequent hydration and tautomerization provide the desired benzamide product. This approach is particularly valuable for substrates where traditional amidation methods prove challenging due to steric or electronic factors.

Transition Metal-Catalyzed Approaches

Palladium and nickel-catalyzed amidation reactions have emerged as powerful tools for benzamide synthesis [9] [10] [11]. Palladium-catalyzed intermolecular amidation of aryl halides using Xantphos ligands achieves good to excellent yields (70-90%) with 1-4 mol% catalyst loading [9]. The reaction displays excellent functional group compatibility and proceeds under relatively mild conditions.

Nickel-catalyzed approaches offer complementary reactivity, particularly for challenging substrates including aliphatic amides [10] [11]. These methods employ phosphine ligands such as tricyclohexylphosphine (PCy3) and achieve yields of 60-85% with 5 mol% catalyst loading. The nickel systems demonstrate unique ability to cleave amide C-N bonds, enabling novel disconnection strategies for benzamide synthesis.

Purification Strategies for Halogenated Benzamides

The purification of halogenated benzamides requires specialized techniques due to their unique physicochemical properties including moderate polarity, potential for hydrogen bonding, and tendency toward crystalline polymorphism. Multiple complementary purification strategies have been developed to address these challenges.

Flash Column Chromatography

Flash column chromatography represents the most widely employed purification method for halogenated benzamides [12] [13]. The optimal solvent systems typically employ ethyl acetate and petroleum ether mixtures with ratios ranging from 1:3 to 1:20 depending on the specific substitution pattern and polarity requirements [12]. The presence of halogen substituents generally increases retention on silica gel, requiring more polar solvent mixtures for elution.

Recent advances in flash chromatography include the use of pH modifiers to improve peak shape and separation efficiency [14]. For benzamides with ionizable functionalities, the addition of 0.1% formic acid or acetic acid to the mobile phase can significantly improve chromatographic behavior by suppressing ionization and preventing peak fronting [14]. This approach is particularly valuable for compounds exhibiting equilibrium between neutral and ionized states in solution.

The use of automated flash chromatography systems enables precise gradient control and reproducible separations [15]. Multi-solvent systems incorporating up to four different solvents allow optimization of selectivity while minimizing purification time. Typical recovery rates for halogenated benzamides range from 85-95% with purities exceeding 95% [12] [13].

Recrystallization Methods

Recrystallization remains the preferred method for final product purification and the preparation of analytically pure samples [16] [17] [18]. The choice of recrystallization solvent is critical and depends on the specific substitution pattern and desired crystal form. Water, methanol, and toluene represent the most commonly employed solvents for halogenated benzamides [16] [17].

The recrystallization behavior of benzamides is complicated by their tendency toward polymorphism [18] [19]. Multiple crystal forms have been identified for simple benzamides, with different forms exhibiting distinct solubility profiles and stability relationships [18]. The presence of halogen substituents can significantly influence polymorphic behavior, requiring careful control of crystallization conditions to obtain the desired form.

High-pressure crystallization techniques have been developed for industrial-scale purification of halogenated aromatic compounds [16]. These methods employ elevated pressures (above vapor pressure at reaction temperature) to enable dissolution of poorly soluble compounds in organic solvents such as toluene and 1,2-dibromoethane. The addition of suitable bases (pyridine, triethylamine) helps neutralize acid impurities and improve crystallization behavior [16].

High-Performance Liquid Chromatography

Analytical and preparative high-performance liquid chromatography (HPLC) provides powerful tools for the purification and analysis of halogenated benzamides [20] [21] [22]. Reversed-phase systems using C18 stationary phases with acetonitrile-water mobile phases achieve excellent separations with detection limits in the nanogram range [21] [22].

Column-switching HPLC techniques enable direct analysis of complex mixtures without extensive sample preparation [21]. The use of size-exclusion pretreatment columns (TSKgel G2000SW) coupled with analytical columns (TSKgel Super-ODS) allows simultaneous removal of matrix interferences and high-resolution separation of target compounds. Detection limits for halogenated benzamides range from 0.5-4 ng/mL with excellent reproducibility [21] [22].

The incorporation of fluorescence detection enhances sensitivity for benzamide derivatives, particularly those containing aromatic substituents capable of intrinsic fluorescence [21]. This approach is especially valuable for pharmaceutical applications requiring trace-level detection and quantification.

Advanced Purification Techniques

Supercritical fluid chromatography (SFC) has emerged as an alternative purification method for halogenated benzamides [23]. The use of methanol-carbon dioxide mixtures with isopropylamine additives enables rapid and efficient separations with reduced plate heights as low as 1.75 [23]. This technique offers advantages including reduced solvent consumption, faster analysis times, and excellent separation efficiency.

Electrophoretic methods provide complementary separation mechanisms based on charge and mobility differences [13]. These techniques are particularly valuable for separating structural isomers and removing ionic impurities that may be difficult to eliminate through conventional chromatographic methods.

Yield Optimization Through Catalytic Systems

The optimization of benzamide synthesis yields requires systematic evaluation of catalytic systems, reaction parameters, and process conditions. Recent advances in catalysis have enabled significant improvements in both reaction efficiency and product selectivity.

Catalyst Selection and Loading

The choice of catalyst system represents the most critical factor in yield optimization [24] [25] [9]. Palladium-based catalysts using Xantphos ligands achieve yields of 70-90% with catalyst loadings of 1-4 mol% [9]. The large bite angle (150.7°) of the Xantphos ligand facilitates reductive elimination while minimizing catalyst deactivation through κ²-amidate complex formation [9].

Nickel-catalyzed systems offer cost advantages and complementary reactivity profiles [10] [11]. The use of tricyclohexylphosphine ligands with 5 mol% nickel loading achieves yields of 60-85% for challenging aliphatic substrates [11]. These systems demonstrate unique ability to cleave amide C-N bonds, enabling novel retrosynthetic approaches.

Triarylsilanol catalysts represent an emerging class of molecular catalysts for direct amidation reactions [25]. Tris(4-bromophenyl)silanol achieves quantitative conversion to N,N-dimethylbenzamide under optimized conditions (30 mol% loading, 160°C, 6 hours) [25]. The electron-withdrawing nature of the bromide substituents enhances catalytic activity through stabilization of transition states involving negative charge buildup.

Temperature and Time Optimization

Reaction temperature significantly influences both reaction rate and product selectivity [8] [24] [26]. For CDI-mediated amidations, temperatures of 160-165°C provide optimal balance between reaction rate and catalyst stability [8]. Lower temperatures result in incomplete conversion while higher temperatures promote catalyst decomposition and side reactions.

Reaction time optimization reveals that extended reaction times (6-12 hours) generally improve conversion rates by 15-25% [4] [8] [25]. However, prolonged heating can lead to product decomposition or formation of side products, requiring careful monitoring of reaction progress through analytical techniques such as thin-layer chromatography or gas chromatography-mass spectrometry.

Solvent Effects and Additive Optimization

Solvent selection plays a crucial role in yield optimization, with polar aprotic solvents generally providing superior results for amidation reactions [27] [8] [7]. N,N-Dimethylformamide and N,N-dimethylacetamide represent optimal choices due to their ability to serve dual roles as solvent and amine source [4] [8]. These solvents stabilize charged intermediates while providing nucleophilic dimethylamine through thermal decomposition pathways.

The addition of bases such as triethylamine, potassium carbonate, or sodium carbonate significantly improves yields by neutralizing acid byproducts [3] [6] [7]. Base loading of 1.5-2.0 equivalents typically provides optimal results, with higher loadings potentially interfering with catalyst activity. The choice of base depends on reaction conditions, with weaker bases preferred for sensitive substrates.

Process Intensification Strategies

Microwave-assisted synthesis enables rapid heating and precise temperature control, often resulting in improved yields and reduced reaction times [24]. The use of microwave irradiation for palladium-catalyzed amidations reduces reaction times from hours to minutes while maintaining or improving product yields.

Continuous flow processes offer advantages for large-scale synthesis including improved heat and mass transfer, reduced safety hazards, and enhanced process control [26]. The implementation of continuous flow reactors for benzamide synthesis enables real-time optimization of reaction parameters and consistent product quality.

Mechanistic Considerations for Optimization

Understanding reaction mechanisms provides insights for rational optimization strategies [24] [25]. For palladium-catalyzed amidations, the rate-determining step involves oxidative addition of the aryl halide [9]. Optimization efforts should therefore focus on enhancing this step through appropriate ligand selection and reaction conditions.

The formation of κ²-amidate complexes represents a common deactivation pathway for palladium catalysts [28]. The use of bulky ligands such as Xantphos minimizes this deactivation mode by favoring κ¹-coordination, leading to improved catalyst turnover and higher yields [9].

The solubility profile of 2-bromo-5-fluoro-N,N-dimethylbenzamide demonstrates distinct preferences based on solvent polarity and hydrogen bonding capabilities. The compound exhibits limited water solubility, which is characteristic of halogenated aromatic amides due to the predominance of hydrophobic interactions over hydrophilic interactions [1] .
In polar protic solvents such as methanol and ethanol, the compound shows moderate solubility (estimated 5-20 mg/mL) due to the ability of the amide carbonyl oxygen to participate in hydrogen bonding with the hydroxyl groups of these solvents [1] [3]. The N,N-dimethyl substituent reduces the hydrogen bonding potential compared to primary or secondary amides, as the nitrogen lacks available hydrogen atoms for intermolecular hydrogen bonding.

The compound demonstrates high solubility in polar aprotic solvents including dimethyl sulfoxide (DMSO), estimated at greater than 50 mg/mL [4] . This enhanced solubility results from the strong dipolar interactions between the amide functional group and the sulfoxide group of DMSO, combined with the absence of competitive hydrogen bonding from the solvent.

In halogenated solvents such as dichloromethane and chloroform, the compound shows excellent solubility (>50 mg/mL) due to favorable dipole-dipole interactions between the halogen substituents on the compound and the halogenated solvents [6] [7]. The aromatic ring system also contributes to dissolution through π-π stacking interactions with the electron-rich regions of these solvents.

Solvent CategoryRepresentative SolventsPredicted SolubilityPrimary Interaction Mechanism
Polar ProticWaterLow (<1 mg/mL)Limited hydrogen bonding, hydrophobic effects
Polar ProticMethanol, EthanolModerate (5-20 mg/mL)Hydrogen bonding with amide oxygen
Polar AproticDMSOHigh (>50 mg/mL)Strong dipolar interactions
HalogenatedDCM, ChloroformHigh (>50 mg/mL)Halogen-halogen interactions
AromaticTolueneModerate (10-30 mg/mL)π-π stacking interactions
Non-polarHexaneVery low (<0.1 mg/mL)Poor solvation of polar groups

Thermal Stability and Decomposition Pathways

The thermal stability of 2-bromo-5-fluoro-N,N-dimethylbenzamide is governed by the stability of its carbon-halogen bonds and the amide linkage. The compound remains stable at ambient temperatures and shows good thermal stability up to approximately 200°C [8] .

Initial decomposition typically begins around 250-300°C, with the carbon-bromine bond being the most thermally labile component due to the relatively low bond dissociation energy of C-Br bonds (approximately 285 kJ/mol) [11]. The carbon-fluorine bond exhibits significantly higher thermal stability (bond dissociation energy approximately 485 kJ/mol), making it more resistant to thermal cleavage [8].

The primary decomposition pathway involves the elimination of hydrogen bromide (HBr) through a thermal elimination mechanism. This process is facilitated by the electron-withdrawing nature of the fluorine substituent, which stabilizes the resulting aromatic system through inductive effects [12] [13]. Secondary decomposition pathways include the cleavage of the N,N-dimethyl groups, producing dimethylamine and its derivatives.

Temperature Range (°C)Stability AssessmentExpected Decomposition Products
25-100Excellent stabilityNone
100-200Good stabilityNone
200-300Decomposition onsetHBr, minor organic fragments
300-400Significant decompositionHBr, HF, dimethylamine, aromatic fragments
>400Complete decompositionComplete molecular fragmentation

At temperatures exceeding 350°C, the amide bond undergoes thermal hydrolysis or pyrolysis, leading to the formation of the corresponding carboxylic acid derivatives and dimethylamine . The fluorine substituent typically remains bound to the aromatic ring until very high temperatures (>400°C) due to the exceptional strength of the C-F bond.

pKa Determination and Protonation Behavior

The protonation behavior of 2-bromo-5-fluoro-N,N-dimethylbenzamide is characterized by a very low predicted pKa value of -1.97 ± 0.70, indicating that the compound is essentially non-basic under normal aqueous conditions [8] [15]. This extremely low pKa value is attributed to the strong electron-withdrawing effects of both the bromine and fluorine substituents, which significantly reduce the electron density on the amide nitrogen.

The N,N-dimethyl substitution pattern prevents conventional protonation at the amide nitrogen, as the nitrogen lone pair is partially delocalized into the carbonyl π-system through resonance [16]. The electron-withdrawing halogen substituents further destabilize any potential protonated form through inductive effects, making protonation thermodynamically unfavorable.

Comparison with related benzamide compounds reveals the significant impact of halogen substitution on basicity:

CompoundpKa (predicted)Electron-Withdrawing Groups
N,N-Dimethylbenzamide+0.5 to +1.0None
2-Bromo-N,N-dimethylbenzamide-1.42 ± 0.70Bromine
2-Bromo-5-fluoro-N,N-dimethylbenzamide-1.97 ± 0.70Bromine + Fluorine
4-Bromo-2-fluoro-N,N-dimethylbenzamide-1.50 ± 0.70Bromine + Fluorine

The position of the halogen substituents significantly affects the pKa value, with the 2,5-disubstitution pattern in the target compound providing the most effective electron withdrawal due to optimal orbital overlap and inductive effects [8] [16]. This renders the compound effectively non-protonatable under physiological conditions (pH 7.4).

Partition Coefficient (LogP) and Lipophilicity

The partition coefficient (LogP) of 2-bromo-5-fluoro-N,N-dimethylbenzamide is estimated to be 2.16, indicating moderate to high lipophilicity [17] [18]. This value places the compound in a favorable range for biological membrane permeability while maintaining sufficient aqueous solubility for pharmaceutical applications.
The LogP value is influenced by several structural factors. The aromatic benzene ring contributes approximately +2.1 to the LogP value through hydrophobic interactions [19] [20]. The bromine substituent adds approximately +0.6 to the lipophilicity due to its large atomic radius and polarizability, while the fluorine substituent contributes approximately +0.1 due to its high electronegativity but small size [17] [19].

The amide functional group typically reduces lipophilicity by approximately -1.0 to -1.5 due to its polar nature and hydrogen bonding capability [1] [3]. However, the N,N-dimethyl substitution partially compensates for this reduction by eliminating hydrogen bonding donor sites and increasing the hydrophobic character of the molecule.

Comparative analysis with structurally related compounds demonstrates the additive effects of different substituents on lipophilicity:

CompoundLogPStructural Features
N,N-Dimethylbenzamide0.32Base structure
2-Bromo-N,N-dimethylbenzamide0.79+ Bromine substituent
2-Bromo-5-fluoro-N,N-dimethylbenzamide2.16+ Bromine + Fluorine
4-Bromo-2-fluoro-N,N-dimethylbenzamide2.15+ Bromine + Fluorine (different positions)
5-Bromo-2-chloro-N,N-dimethylbenzamide2.45+ Bromine + Chlorine

The LogP value of 2.16 suggests that the compound should exhibit good oral bioavailability according to Lipinski's Rule of Five, as it falls within the acceptable range (LogP < 5) for drug-like molecules [21] [22]. The moderate lipophilicity also indicates favorable tissue distribution properties while maintaining sufficient aqueous solubility for formulation development.

XLogP3

2.2

Wikipedia

2-Bromo-5-fluoro-N,N-dimethylbenzamide

Dates

Last modified: 08-16-2023

Explore Compound Types